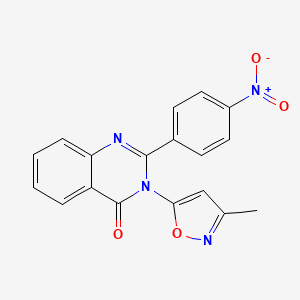
4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-Methylisoxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4(3H)-one” is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-Methylisoxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction involving nitrile oxides and alkenes.
Nitration: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogen atoms or other functional groups.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of the quinazolinone core.
Antimicrobial Activity: Possible antimicrobial properties due to the nitro group.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Cancer Research: Possible applications in cancer research due to the compound’s ability to interact with biological targets.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as agrochemicals.
作用機序
The mechanism of action of “3-(3-Methylisoxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4(3H)-one” would depend on its specific application. Generally, the compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Intercalating into DNA and disrupting replication.
Modulating Receptors: Binding to and modulating the activity of specific receptors.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
“3-(3-Methylisoxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4(3H)-one” is unique due to the combination of the quinazolinone core, isoxazole ring, and nitro group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other compounds.
特性
CAS番号 |
90059-42-0 |
|---|---|
分子式 |
C18H12N4O4 |
分子量 |
348.3 g/mol |
IUPAC名 |
3-(3-methyl-1,2-oxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H12N4O4/c1-11-10-16(26-20-11)21-17(12-6-8-13(9-7-12)22(24)25)19-15-5-3-2-4-14(15)18(21)23/h2-10H,1H3 |
InChIキー |
ZCMCEGXIQZUSGF-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















